molecular formula C10H9NO4 B1460029 Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate CAS No. 57764-50-8

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

カタログ番号: B1460029
CAS番号: 57764-50-8
分子量: 207.18 g/mol
InChIキー: CZGDDLABXCFMQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique fused isoxazole ring, which contributes to its reactivity and biological activity. Its molecular formula is C10H9N1O4C_{10}H_{9}N_{1}O_{4}, with a molecular weight of approximately 209.19 g/mol. The presence of hydroxyl and carboxyl functional groups enhances its potential as a pharmacophore.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

  • Anti-inflammatory Effects : It appears to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
  • Anticancer Properties : Isoxazole derivatives, including this compound, have shown promise as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Anti-inflammatoryInhibits enzymes in inflammatory pathways
AntimicrobialExhibits activity against bacterial and fungal pathogens
AnticancerActs as an HDAC inhibitor; induces apoptosis in cancer cells
Acetylcholinesterase InhibitionInhibits acetylcholinesterase, potentially enhancing neurotransmitter action

Case Studies

  • Anticancer Activity : A study evaluating various isoxazole derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against melanoma (SKMEL-19) and colon (HCT-116) cancer cell lines. The most active compounds had IC50 values below 10 μM, indicating potent anticancer properties .
  • Anti-inflammatory Research : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.

科学的研究の応用

Biological Activities

Research has highlighted several biological activities associated with ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, particularly in the context of cancer therapy and enzyme inhibition:

  • Histone Deacetylase Inhibition :
    • This compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in the regulation of gene expression and is implicated in cancer progression. Compounds within this class can induce cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity, which can protect cells from oxidative stress, a contributing factor in various diseases including cancer and neurodegenerative disorders .
  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells, with IC50 values indicating effective cytotoxicity .

Case Study 1: HDAC Inhibition

A study reported the synthesis of a series of isoxazole derivatives, including this compound, which were evaluated for their HDAC inhibitory activity. The most potent compounds exhibited significantly lower IC50 values against HDAC isoforms compared to standard inhibitors, suggesting a promising avenue for anticancer drug development .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. It was shown to scavenge free radicals effectively, indicating its potential use in formulations aimed at combating oxidative stress-related conditions .

Q & A

Q. Basic: What are the established synthetic routes for Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, and how can reaction conditions be tailored for reproducibility?

The compound can be synthesized via condensation reactions between substituted acetophenones and diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride under acidic conditions . For example, in analogous syntheses (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate), sequential transformations involve refluxing 3-fluoro-4-methoxyacetophenone with diethyl oxalate in ethanol, followed by hydrazinolysis and cyclization in phosphorus oxychloride . Key parameters include temperature control (70–80°C for cyclization), stoichiometric ratios (1:1.2 ketone to diethyl oxalate), and purification via silica gel chromatography . Reproducibility requires strict anhydrous conditions and monitoring by TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolve molecular geometry and hydrogen bonding using SHELXL for refinement (R factor <0.05) .
  • NMR spectroscopy : Confirm substitution patterns via 1H^1H-NMR (e.g., ester –CH2_2CH3_3 triplet at δ 1.2–1.3 ppm, isoxazole proton singlet at δ 6.5–7.0 ppm) and 13C^{13}C-NMR (carbonyl carbons at δ 160–170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ within 0.001 Da of theoretical) .
  • Melting point analysis : Compare observed values (e.g., 86–88°C for analogs) with literature to assess purity .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis; avoid exposure to moisture and ignition sources .
  • PPE : Use nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Q. Advanced: How can reaction yields be optimized for the synthesis of this compound derivatives?

Optimization strategies include:

  • Catalytic systems : Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclization, achieving yields >85% .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for higher solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields .
  • Workflow automation : Implement continuous flow reactors for precise control of stoichiometry and temperature .

Q. Advanced: How should researchers address contradictions in reported physical data (e.g., melting points, spectral shifts) for this compound?

  • Variable melting points : Attribute discrepancies to polymorphic forms or impurities. Recrystallize from ethanol/water (3:1) and verify via DSC .
  • Spectral shifts : Calibrate instruments using internal standards (e.g., TMS for NMR) and cross-validate with computational predictions (DFT for 13C^{13}C-NMR) .
  • Batch variability : Perform elemental analysis (C, H, N ±0.3%) to confirm stoichiometric consistency .

Q. Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and electrostatic potential surfaces, correlating with reactivity in nucleophilic substitutions .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
  • Topological polar surface area (TPSA) : Calculate TPSA (~61.6 Å2^2) to assess bioavailability and blood-brain barrier permeability .

Q. Advanced: How can this compound serve as a building block for complex heterocyclic systems in medicinal chemistry?

  • Click chemistry : Functionalize the 6-hydroxy group via Mitsunobu reactions to introduce alkyl/aryl moieties .
  • Multicomponent reactions : Combine with nitrones or dipolarophiles to synthesize pyrrolo-isoxazole hybrids (e.g., 88% yield via Ru-porphyrin catalysis) .
  • Bioisosteric replacement : Substitute the ester group with amides or ketones to enhance metabolic stability .

特性

IUPAC Name

ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGDDLABXCFMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680914
Record name Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57764-50-8
Record name Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (2.43 mmol) was diluted with a solution of sulfuric acid (2.5 mL) in water (2.5 mL) and the resulting mixture was maintained at rt for 30 min. A solution of sodium nitrite (2.67 mmol) in water (2.5 ml) was added dropwise at 0° C. and the resulting mixture was maintained for 30 min at 0° C. This aqueous solution was added to a cold (0° C.) solution of copper (II) nitrate (149 mmol) in water (80 mL) and the reaction mixture was allowed to warm to rt. After 5 min., copper (I) oxide (2.78 mmol) was added to the mixture and the reaction mixture was maintained for 1 h at rt. The reaction mixture was extracted with ethyl acetate (3×100 mL) and the combined organic layers were dried (magnesium sulfate) and concentrated to provide crude ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in 99% yield as a brown oil.
Quantity
2.43 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.67 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
149 mmol
Type
catalyst
Reaction Step Three
Quantity
2.78 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 2
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 3
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 4
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 5
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reactant of Route 6
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。